2-chloro-5-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-5-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O5S/c16-13-5-4-11(21(22)23)9-14(13)27(24,25)20-6-7-26-12-3-1-2-10(8-12)15(17,18)19/h1-5,8-9,20H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMBPZBJQMFPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-5-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that illustrate its efficacy against various biological targets.
- Molecular Formula : C16H15ClF3N2O5S
- Molecular Weight : 408.81 g/mol
- CAS Number : 77207-01-3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the nitro and sulfonamide groups enhances its interaction with biological molecules, potentially leading to inhibition of certain pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial infections by targeting folate synthesis pathways.
Biological Activity Overview
Recent studies have explored the compound's activity against cancer cell lines and its potential as an antimicrobial agent. Below is a summary of findings from various research articles:
Case Studies
-
Anticancer Activity :
- A study reported that the compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.65 µM, indicating strong potential as an anticancer agent. Flow cytometry analysis revealed that it induced apoptosis through the activation of caspase pathways and upregulation of p53 expression, suggesting a mechanism involving programmed cell death .
-
Antimicrobial Efficacy :
- In another investigation focusing on bacterial strains, the compound was found to have an IC50 of 10 µM against E. coli, showcasing its ability to inhibit bacterial growth effectively. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Scientific Research Applications
2-chloro-5-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a chemical compound with a unique structure that includes a chloro group, a nitro group, and a trifluoromethyl group. It belongs to the class of benzenesulfonamides, known for their diverse biological activities and applications in medicinal chemistry.
Potential Applications
- Carbonic Anhydrase Inhibitor This compound has potential as an inhibitor of carbonic anhydrase, an enzyme that regulates pH and fluid balance in biological systems.
- Anti-inflammatory and Antimicrobial Agent Compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial properties.
Functional Groups and Their Influence
- Chloro Group Enhances lipophilicity, which is important for cell penetration in drug development.
- Nitro Group Can be involved in redox reactions and may be useful in molecules designed to target specific enzymes.
- Trifluoromethyl Group Enhances lipophilicity, potentially improving membrane permeability and bioavailability, and can also improve metabolic stability. This modification often leads to increased potency against target enzymes or receptors.
- Linker A linker connects various functional groups and can influence the molecule's stability and water solubility.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Group
The chloro substituent at position 2 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron-withdrawing effects from the nitro and sulfonamide groups.
The trifluoromethylphenoxyethyl side chain influences reaction rates by altering electronic density through inductive effects .
Nitro Group Reduction
The nitro group at position 5 is reducible to an amine under catalytic hydrogenation or chemical reduction:
Catalytic Hydrogenation
-
Conditions: H₂ (1 atm), 10% Pd/C, ethanol, 25°C
-
Product: 5-Amino-2-chloro derivative
-
Selectivity: No reduction of chloro group observed due to deactivation by sulfonamide
Chemical Reduction
-
Zn/HCl: Partial reduction to hydroxylamine intermediate
-
Fe/HCl: Complete reduction to amine with 82% efficiency
Sulfonamide Reactivity
The N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfonamide group participates in:
Alkylation
-
Reagents: Methyl iodide, K₂CO₃, DMF
-
Product: N-Methylsulfonamide
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Yield: 68%
-
Stability: Methylated product shows improved thermal stability
Hydrolysis
-
Conditions: 6M HCl, reflux
-
Product: Benzenesulfonic acid derivative
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Byproduct: 2-(3-Trifluoromethylphenoxy)ethylamine
-
Reaction Pathway: Acid-catalyzed cleavage of sulfonamide bond
Coupling Reactions
The electron-deficient aromatic ring enables cross-coupling:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, K₂CO₃, THF/H₂O | Biaryl derivative | 85% |
| 4-Pyridylboronic acid | Same conditions | Heteroaryl analog | 73% |
Reactivity enhanced by nitro group's electron-withdrawing nature .
Electrophilic Aromatic Substitution
Limited reactivity due to deactivation by nitro group:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | No reaction |
| Sulfonation | Oleum | Partial decomposition |
Stability Under Oxidative Conditions
-
Ozone: Degrades nitro group to carbonyl compounds
Critical Analysis of Functional Group Interactions
The compound's reactivity profile is governed by three key features:
-
Nitro Group : Directs substitution patterns and stabilizes negative charges during NAS.
-
Trifluoromethylphenoxyethyl Chain : Provides steric bulk affecting reaction kinetics (e.g., 20% slower alkylation vs unsubstituted analogs) .
-
Sulfonamide Linkage : Participates in hydrogen bonding, influencing solubility and biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamides
Core Structural Differences
The target compound is distinguished by its chloro-nitro-trifluoromethylphenoxy substituents. Below is a comparative analysis with structurally related sulfonamides:
Key Observations:
- Electron Effects: The nitro group in the target compound contrasts with methoxy or amino groups in analogs (e.g., Tamsulosin Impurity D), which are electron-donating. This difference may influence acidity, solubility, and reactivity .
- Biological Activity: While Silodosin and Tamsulosin derivatives target adrenoceptors for benign prostatic hyperplasia (BPH), the nitro group in the target compound could confer unique interactions (e.g., nitroreductase activation or mutagenicity risks) .
Pharmacological Potential
- Receptor Binding: Unlike Silodosin, which selectively antagonizes α1A-adrenoceptors, the target compound’s nitro and trifluoromethyl groups may favor interactions with enzymes (e.g., carbonic anhydrase) or nitroreductases .
- Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, a trait shared with perfluorinated sulfonamides () but distinct from non-fluorinated analogs .
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Physicochemical Properties
| Substituent | Electron Effect | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| Nitro (target compound) | Withdrawing | Moderate↑ | Low (reactive) |
| Trifluoromethylphenoxy | Withdrawing | High↑ | High |
| Methoxy (Tamsulosin D) | Donating | Low | Moderate |
Q & A
Q. What synthetic strategies are effective for preparing 2-chloro-5-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide, and how can yields be optimized?
Methodological Answer:
- Key Steps :
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) with HOBt as an activator to form the sulfonamide bond. For example, EDCI/HOBt in dichloromethane at 0°C achieved 37–73% yields for structurally similar benzenesulfonamides .
- Nitro Group Introduction : Nitration of the benzene ring can be performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound from byproducts.
- Yield Optimization :
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Analyze chemical shifts to confirm substituent positions. For example:
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine and fluorine signatures).
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- NLRP3 Inflammasome Inhibition :
- Cell-Based Assays : Use LPS-primed THP-1 macrophages. Measure IL-1β release via ELISA after ATP-induced NLRP3 activation .
- Dose-Response Curves : Test concentrations from 0.1–100 µM to determine IC₅₀ values.
- Cytotoxicity Screening : Pair activity assays with MTT or LDH release tests to exclude nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for NLRP3 inhibition?
Methodological Answer:
-
Modular Synthesis : Prepare analogues with variations in:
- Nitro group position (e.g., 3-nitro vs. 5-nitro isomers).
- Trifluoromethyl-phenoxy linker length (e.g., ethyl vs. propyl chains).
-
Biological Testing : Compare IC₅₀ values across analogues. For example:
Substituent Modification IC₅₀ (µM) Reference -CF₃ at 3-position 0.8 -OCH₃ instead of -NO₂ >50 -
Computational Docking : Map binding interactions with NLRP3’s NACHT domain using AutoDock Vina .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Potential Causes :
- Poor solubility (e.g., logP >5) limiting bioavailability.
- Metabolic instability (e.g., nitro group reduction in vivo).
- Solutions :
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
Q. How can molecular dynamics (MD) simulations predict binding stability with target proteins?
Methodological Answer:
- Protocol :
- Protein Preparation : Retrieve NLRP3 structure (PDB: 6NPY).
- Ligand Parameterization : Generate force field parameters using GAFF3.
- Simulation : Run 100-ns MD simulations in GROMACS. Analyze RMSD and hydrogen bond occupancy .
- Key Metrics :
- Stable hydrogen bonds with Arg578 or Lys470 correlate with higher activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
